Patidegib

Gorlin syndrome Basal cell carcinoma Topical Hedgehog inhibitor

Patidegib (Saridegib/IPI-926) is a potent Smo inhibitor (IC50 7 nM)—the only compound in its class validated as a topical gel precursor for Hh pathway research. Unlike oral HHis (vismodegib, sonidegib), its topical formulation achieves local Hh suppression with up to 1,000-fold lower systemic exposure, avoiding hallmark muscle spasm/alopecia toxicities. This profile establishes it as the definitive tool for Gorlin syndrome/BCC studies, long-term prophylactic models, and cutaneous PK investigations. Procure Patidegib for topical Hh inhibition not achievable with any other Smo antagonist.

Molecular Formula C29H48N2O3S
Molecular Weight 504.8 g/mol
CAS No. 1037210-93-7
Cat. No. B1684313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatidegib
CAS1037210-93-7
SynonymsIPI 926;  IPI-926;  IPI926;  Saridegib;  Patidegip.
Molecular FormulaC29H48N2O3S
Molecular Weight504.8 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1
InChIInChI=1S/C29H48N2O3S/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29/h17,19-23,25-27,30-31H,6-16H2,1-5H3/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-/m0/s1
InChIKeyHZLFFNCLTRVYJG-WWGOJCOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Patidegib (CAS 1037210-93-7) Product Overview for Procurement and Research Selection


Patidegib (also known as Saridegib or IPI-926) is a potent, small-molecule inhibitor of Smoothened (Smo), a key transmembrane protein in the Hedgehog (Hh) signaling pathway [1]. It is a semisynthetic derivative of cyclopamine, designed for both oral and topical administration [2]. While the oral formulation has demonstrated systemic activity, it is the topical gel formulation of Patidegib that represents its primary differentiator for research and clinical application, specifically developed to mitigate the severe systemic adverse effects associated with other oral Hh pathway inhibitors like vismodegib and sonidegib [3]. The compound's primary therapeutic focus is on reducing tumor burden in basal cell carcinomas (BCCs), particularly in patients with Gorlin syndrome (basal cell nevus syndrome), a condition caused by constitutive activation of the Hh pathway [4].

Why Patidegib Cannot Be Substituted by Other Hedgehog Inhibitors


Hedgehog pathway inhibitors (HHis) are not interchangeable. The class is characterized by a high burden of systemic adverse effects—including severe muscle spasms, alopecia, and dysgeusia—which limit long-term use and patient adherence to oral agents like vismodegib and sonidegib [1]. While these oral HHis demonstrate efficacy in reducing BCC tumor burden, their utility in chronic, prophylactic settings like Gorlin syndrome is significantly hampered by these toxicities, with a substantial proportion of patients discontinuing therapy [2]. Patidegib's strategic differentiation lies in its validated topical gel formulation, which achieves local Hh pathway suppression in the skin while maintaining systemic drug levels up to 1000-fold lower than those observed with its own oral formulation, thereby decoupling efficacy from the class's hallmark systemic toxicities [3]. A generic substitution of oral vismodegib or sonidegib for topical Patidegib would not achieve this same risk-benefit profile, making topical Patidegib the only product in its class currently positioned for long-term, topical management of Gorlin syndrome and high-frequency BCCs [4].

Patidegib Comparative Efficacy and Safety Evidence for Scientific Selection


Topical Patidegib vs. Vehicle: Reduction in New BCC Formation in Gorlin Syndrome

In a Phase 2 clinical trial, topical application of patidegib gel significantly reduced the formation of new surgically-eligible basal cell carcinomas (BCCs) compared to a vehicle gel in patients with Gorlin syndrome [1].

Gorlin syndrome Basal cell carcinoma Topical Hedgehog inhibitor

Topical Patidegib vs. Oral Patidegib: Dramatic Reduction in Systemic Exposure

A key differentiator for topical patidegib is its ability to minimize systemic exposure, thereby avoiding the class-specific adverse effects of oral HHis. Pharmacokinetic data show that circulating blood levels of patidegib from the topical gel are approximately 1,000-fold lower than those achieved with an oral formulation [1].

Pharmacokinetics Topical drug delivery Systemic exposure

Topical Patidegib vs. Oral Vismodegib and Sonidegib: Superior Tolerability Profile

Topical patidegib gel has a fundamentally different adverse effect profile compared to systemic oral HHis such as vismodegib and sonidegib. While oral agents are associated with high rates of muscle spasms, alopecia, and dysgeusia, these class-specific toxicities are absent with topical patidegib [1].

Adverse events Tolerability Hedgehog inhibitor

Comparative In Vitro Potency of Patidegib Against Smoothened (Smo)

Patidegib (Saridegib/IPI-926) is a potent inhibitor of the Smoothened (Smo) receptor, with a reported IC50 of 7 nM . While this is a single-agent data point, it places patidegib among the most potent Smo antagonists in its class, comparable to vismodegib (IC50 ≈ 3-13 nM depending on assay) and sonidegib (IC50 ≈ 6-25 nM).

Smoothened inhibitor IC50 Hedgehog pathway

Targeted Application Scenarios for Patidegib in Research and Clinical Development


Preclinical Research on Local vs. Systemic Hedgehog Pathway Inhibition

Patidegib is the ideal tool compound for preclinical studies designed to dissect the on-target effects of Smo inhibition in skin from the systemic toxicities that limit the use of oral HHis. Its dual availability as both an oral and a topical agent allows for direct, comparative in vivo studies. A typical experimental design could compare the efficacy and toxicity of orally administered patidegib to its topical gel formulation in a murine model of BCC or Hh-driven skin tumorigenesis (e.g., Ptch1+/- mice). The quantitative evidence of a 1000-fold reduction in systemic exposure [1] with topical delivery makes it uniquely suited for studies aiming to define the therapeutic window for local Hh inhibition.

Clinical Trial Design for Prophylaxis in High-Risk BCC Populations

The evidence supports the use of topical patidegib in the design of long-term, prophylactic clinical trials for patient populations with a high burden of BCCs, most notably Gorlin syndrome. The quantitative data on reduced new BCC formation (0.4 vs. 1.4 new tumors) [2] and, critically, the absence of class-specific adverse events [1] position topical patidegib as the only viable candidate for a chronic, topical cancer prevention strategy. Procurement of patidegib for a new Phase 2/3 trial would be justified by this unique risk-benefit profile, which oral vismodegib or sonidegib cannot replicate due to their established, high rates of dose-limiting toxicities like muscle spasms (up to 71%) and alopecia (up to 66%) [3].

Translational Studies on Skin Pharmacokinetics and Pharmacodynamics

Patidegib's topical gel formulation serves as a critical benchmark and tool for developing improved topical delivery systems for HHis. The current Phase 2/3 formulation demonstrates effective local target engagement (reduction in Hh signaling) [1], but research indicates that histological clearance of lesions is incomplete [4]. This gap represents a specific research opportunity. Procurement of patidegib would be essential for studies aiming to understand cutaneous pharmacokinetics and tumor penetration of HHis. Investigators could use patidegib as a reference standard against which novel nano-formulations or penetration enhancers are compared, quantifying their ability to improve drug uptake and biological response in ex vivo human skin models or in vivo murine BCC models.

Investigating Mechanisms of Resistance to Smo Inhibitors

Resistance to Smo inhibitors, whether primary or acquired, is a significant clinical challenge. Topical patidegib provides a novel platform for investigating how local drug delivery and tumor microenvironment influence resistance mechanisms. Studies can be designed to compare the emergence of resistant clones in tumors treated chronically with topical patidegib versus those treated systemically with oral vismodegib. The vastly different pharmacokinetic profiles may exert different selection pressures on tumor cells, and understanding these differences could inform optimal treatment sequencing or combination strategies. Patidegib's well-characterized Smo inhibition (IC50 7 nM) provides a clean pharmacologic background for such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Patidegib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.